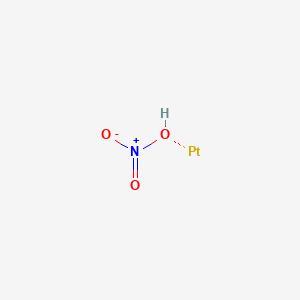

Nitric acid;platinum

描述

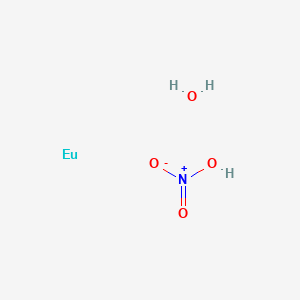

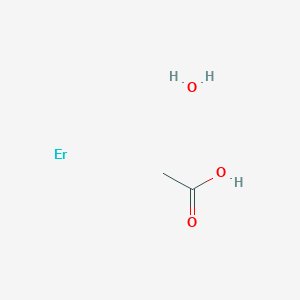

Nitric acid and platinum are two distinct yet interconnected chemical entities. Nitric acid, with the chemical formula HNO₃, is a highly corrosive and potent mineral acid. It is colorless in its pure form but often appears yellow due to decomposition into oxides of nitrogen. Platinum, on the other hand, is a dense, malleable, and highly unreactive precious metal with the symbol Pt. When combined, platinum acts as a catalyst in various chemical reactions involving nitric acid, particularly in industrial applications such as the production of fertilizers and explosives .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of nitric acid typically involves the catalytic oxidation of ammonia

Oxidation of Ammonia: Ammonia gas (NH₃) is oxidized to nitric oxide (NO) in the presence of a platinum-rhodium catalyst at high temperatures (around 900°C).

Oxidation of Nitric Oxide: The nitric oxide is further oxidized to nitrogen dioxide (NO₂).

Absorption in Water: Nitrogen dioxide is absorbed in water to form nitric acid (HNO₃).

Industrial Production Methods

In industrial settings, the production of nitric acid is carried out using large-scale reactors where ammonia is oxidized over a platinum-rhodium gauze catalyst. This method ensures maximum efficiency and yield of nitric acid. The platinum catalyst is crucial as it facilitates the oxidation reactions at lower temperatures and pressures, making the process more economical and sustainable .

化学反应分析

Types of Reactions

Nitric acid undergoes various chemical reactions, including:

Oxidation: Nitric acid is a strong oxidizing agent and can oxidize metals and non-metals. For example, it oxidizes copper to copper nitrate and sulfur to sulfuric acid.

Reduction: In some reactions, nitric acid itself is reduced to nitrogen oxides such as nitrogen dioxide (NO₂) or nitric oxide (NO).

Nitration: Nitric acid is used in nitration reactions to introduce nitro groups into organic molecules, forming compounds like nitrobenzene.

Common Reagents and Conditions

Oxidation Reactions: Typically involve metals like copper or zinc and are carried out at room temperature.

Reduction Reactions: Often involve reducing agents such as hydrogen or metals like iron.

Nitration Reactions:

Major Products Formed

Copper Nitrate: From the oxidation of copper.

Sulfuric Acid: From the oxidation of sulfur.

Nitrobenzene: From the nitration of benzene

科学研究应用

Nitric acid and platinum have extensive applications in scientific research:

Chemistry: Platinum is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions. Nitric acid is employed in analytical chemistry for the preparation of samples and as a reagent in titrations.

Biology: Platinum compounds, such as cisplatin, are used in cancer treatment due to their ability to bind to DNA and inhibit cell division. Nitric acid is used in the preparation of biological samples for analysis.

Medicine: Platinum-based drugs are crucial in chemotherapy. Nitric acid is used in the synthesis of pharmaceuticals.

Industry: Platinum catalysts are essential in the production of nitric acid, which is used to manufacture fertilizers, explosives, and other industrial chemicals

作用机制

Nitric Acid

Nitric acid acts primarily as an oxidizing agent. It donates oxygen atoms to other substances, facilitating their oxidation. In nitration reactions, nitric acid provides the nitronium ion (NO₂⁺), which is the active species that reacts with organic compounds to form nitro compounds.

Platinum

Platinum acts as a catalyst by providing a surface for reactants to adsorb and react. In the oxidation of ammonia, platinum facilitates the breaking of nitrogen-hydrogen bonds in ammonia and the formation of nitrogen-oxygen bonds, leading to the production of nitric oxide. The catalytic activity of platinum is due to its ability to adsorb and activate molecules on its surface .

相似化合物的比较

Similar Compounds

Palladium: Similar to platinum, palladium is used as a catalyst in hydrogenation and oxidation reactions.

Rhodium: Often alloyed with platinum in catalysts, rhodium is used in similar catalytic applications.

Iridium: Another platinum group metal used in catalysis and industrial applications.

Uniqueness of Nitric Acid and Platinum

Nitric Acid: Its strong oxidizing properties and ability to nitrate organic compounds make it unique among acids.

Platinum: Its high catalytic activity, resistance to corrosion, and ability to facilitate a wide range of chemical reactions distinguish it from other metals

属性

IUPAC Name |

nitric acid;platinum | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3.Pt/c2-1(3)4;/h(H,2,3,4); | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXRCZUOJAYSQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[Pt] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO3Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18496-40-7 | |

| Record name | Platinum dinitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18496-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6,13,16-Tetraoxa-bicyclo[16.3.1]docosa-1(21),18(22),19-triene-2,7,12,17-tetraone](/img/structure/B8181605.png)

![1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime)](/img/structure/B8181624.png)